molecular formula C18H12Cl2N4O B2991868 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477889-33-1

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2991868
CAS No.: 477889-33-1
M. Wt: 371.22
InChI Key: FIDDWTJPJIJUNF-UHFFFAOYSA-N
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Description

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 2,4-dichlorobenzyloxy substituent at the 7-position of the heterocyclic core. The dichlorobenzyloxy group introduces significant lipophilicity and electronic effects, which may influence binding affinity to biological targets or enhance herbicidal activity .

Properties

IUPAC Name

7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O/c19-14-4-1-13(16(20)9-14)10-25-15-5-2-12(3-6-15)17-7-8-21-18-22-11-23-24(17)18/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDDWTJPJIJUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core substituted with a 2,4-dichlorobenzyl ether moiety. The structural formula can be represented as follows:

C15H12Cl2N4O\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}

This structure is critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to G2/M phase arrest in the cell cycle and induces apoptosis via intrinsic pathways, confirmed by mitochondrial depolarization and caspase-9 activation .
  • In Vitro Studies : In vitro evaluations revealed that the compound exhibits potent antiproliferative activity against various cancer cell lines. For example, it demonstrated an IC50 value of 0.53 μM against HCT-116 cells, indicating strong efficacy compared to standard treatments .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)
HeLa0.60
HCT-1160.53
MCF-71.20
A5490.75

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored:

  • Antitubercular Activity : In studies comparing various derivatives of triazole compounds, those containing the dichlorobenzyl group showed promising antitubercular activity against Mycobacterium smegmatis, outperforming standard antibiotics like streptomycin .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AM. smegmatis0.5 μg/mL
Compound BE. coli1.0 μg/mL
This compoundM. smegmatisTBD

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Zebrafish Model : In vivo studies using zebrafish xenografts demonstrated that treatment with the compound significantly reduced tumor mass without exhibiting toxicity at effective doses .
  • Cell Cycle Analysis : Flow cytometry analysis indicated that the compound effectively induces cell cycle arrest in treated cancer cells, further validating its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Linker Variations

  • 7-(2,4-Dichlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 5e): Structure: Features a phenoxy linker (ether) instead of a benzyloxy group. Properties: Melting point = 211–214°C; yield = 41.9%.
  • 7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CID 4358907) :

    • Structure : Direct attachment of a 2,4-dichlorophenyl group without an oxygen linker.
    • Molecular Formula : C₁₇H₁₂Cl₂N₄.
    • Implications : The lack of an oxygen bridge reduces polarity, likely increasing membrane permeability but decreasing solubility .

Alkoxy and Aryloxy Derivatives

  • 7-(4-Alkoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidines (Compounds 6a–6d) :

    • Examples : Propoxy, butoxy, pentoxy, and hexoxy chains at the 7-position.
    • Trends : Longer alkoxy chains (e.g., hexoxy in 6d) increase lipophilicity, correlating with prolonged half-lives but reduced aqueous solubility.
    • Activity : Anticonvulsant ED₅₀ values range from 25–60 mg/kg, suggesting chain length impacts efficacy .
  • 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine :

    • Structure : Fluorine substitution instead of chlorine on the benzyl group.
    • Properties : Molecular weight = 320.3 g/mol; discontinued commercial availability hints at synthesis or stability challenges .

Sulfonamide and Piperidine-Modified Derivatives

  • 5-[4-(4-Methyl-piperidine-1-sulfonyl)phenyl][1,2,4]triazolo[4,3-a]pyrimidine (Compound 16) :
    • Structure : Sulfonamide-piperidine moiety at the 5-position.
    • Activity : Acts as an ERK inhibitor, highlighting the role of sulfonamide groups in kinase targeting .

Anticonvulsant Activity

  • Target Compound : Structural analogs like 5e and 6a–6d show variable efficacy in MES tests. The dichlorobenzyloxy group’s bulk may hinder blood-brain barrier penetration compared to smaller substituents (e.g., methoxy) .
  • Potency : Compound 5e (41.9% yield) requires higher doses (100 mg/kg) for activity, suggesting substituent polarity and size inversely correlate with potency .

Herbicidal Activity

  • Triazolopyrimidine Herbicides : Derivatives with sulfonamide groups (e.g., 8a–8f) inhibit acetolactate synthase (ALS), a mode shared with sulfonylureas. The dichlorobenzyloxy group may enhance binding to ALS due to electron-withdrawing effects .

Antiproliferative Effects

  • 2-Substituted Triazolopyrimidines : Modifications at the 2-position (e.g., aromatic amines) improve tubulin inhibition. The 7-position’s dichlorobenzyloxy group could synergize with 2-substituents for dual-target therapies .

Thermal Stability

  • Melting Points : Dichlorobenzyloxy-substituted compounds (e.g., 211–214°C for 5e) exhibit higher melting points than methyl/methoxy analogs (118–169°C), indicating stronger intermolecular forces due to halogen bonding .

Data Tables

Table 1: Key Triazolopyrimidine Derivatives and Properties

Compound Name Substituent at 7-Position Molecular Formula Melting Point (°C) Biological Activity Yield (%)
Target Compound 4-[(2,4-Dichlorobenzyl)oxy]phenyl C₂₀H₁₄Cl₂N₄O Not reported Under investigation Pending
7-(2,4-Dichlorophenoxy)-5-phenyl (5e) 2,4-Dichlorophenoxy C₁₉H₁₂Cl₂N₄O 211–214 Anticonvulsant (MES) 41.9
7-(4-Hexoxyphenyl) (6d) 4-Hexoxyphenyl C₂₁H₂₅N₄O Not reported Anticonvulsant (ED₅₀ = 25) 50–90
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) 3,4-Dimethoxyphenyl C₂₀H₁₇FN₄O₂ Not reported Kinase inhibition 50–90

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.9 ppm) and triazole/pyrimidine carbons (δ 150–160 ppm). Key coupling constants (e.g., J = 7–8 Hz for adjacent aromatic protons) confirm substitution patterns .
  • X-ray crystallography : Resolves bond lengths (e.g., C-N bonds in triazole: ~1.31–1.35 Å) and dihedral angles to validate planarity .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

How should researchers interpret crystallographic data to resolve structural ambiguities?

Q. Advanced

  • Space group analysis : Monoclinic systems (e.g., P2₁/c) dominate triazolopyrimidines. Check for Z′ >1 to identify polymorphism .
  • Hydrogen bonding networks : Identify intermolecular interactions (e.g., N–H···O/N) that stabilize crystal packing. For example, N3–H···O2 interactions in related compounds form 1D chains .
  • Disorder modeling : Use SHELXL refinement to resolve overlapping electron densities in flexible substituents (e.g., dichlorobenzyl groups) .

What methodologies are used to evaluate biological activity against resistant pathogens?

Q. Advanced

  • MIC assays : Test against ESKAPE pathogens (e.g., Enterococcus faecium) in Mueller-Hinton broth, with vancomycin as a control .
  • Macromolecular synthesis inhibition : Radiolabeled precursors (³H-uridine for RNA, ¹⁴C-N-acetylglucosamine for cell walls) pinpoint targets (e.g., cell-wall biosynthesis inhibition in E. faecium) .
  • Metabolic stability : Liver microsome assays (human/rat) to measure intrinsic clearance (Cl₍int₎ <10 μL/min/mg indicates suitability for in vivo studies) .

How do structural modifications influence herbicidal or antibacterial SAR?

Q. Advanced

  • Electron-withdrawing groups : 2,4-Dichlorobenzyl enhances lipophilicity (logP >3.5) and membrane penetration, boosting herbicidal activity .
  • Alkoxy chain length : C5–C7 chains optimize binding to acetolactate synthase (ALS) in plants, reducing IC₅₀ by 10-fold vs. shorter chains .
  • Triazole substitution : Methylthio groups at C2 improve antibacterial potency (MIC = 2–4 μg/mL vs. E. faecium) by enhancing target affinity .

What computational approaches predict binding modes to biological targets?

Q. Advanced

  • Docking studies (AutoDock Vina) : Model interactions with ALS (PDB: 1NVS) or bacterial penicillin-binding proteins (PBPs). Key residues: ALS Ser653 and PBP2 Lys156 .
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) correlate with stability; Fukui indices identify nucleophilic sites prone to metabolic oxidation .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .

How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Q. Advanced

  • PK/PD modeling : Link in vitro MICs to plasma AUC/MIC ratios. For example, a compound with MIC = 2 μg/mL requires AUC₀–₂₄ >50 μg·h/mL for in vivo efficacy .
  • Tissue penetration studies : LC-MS/MS quantifies drug levels in target tissues (e.g., lung for anti-TB agents). Low penetration (<10% plasma levels) may explain in vivo failures .
  • Metabolite profiling : Identify inactive/degraded products (e.g., oxidative dechlorination) via HRMS/MS .

What experimental strategies elucidate the mode of action in enzyme inhibition?

Q. Advanced

  • Enzyme kinetics : Measure Ki using Lineweaver-Burk plots. For ALS inhibitors, competitive inhibition (Ki = 0.1–1 μM) is typical .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG ≈ -30 kJ/mol for high-affinity ALS inhibitors) .
  • Gene knockdown (CRISPR-Cas9) : Confirm target relevance; ALS-knockout plants show resistance to herbicidal effects .

How can triazolopyrimidines be tailored for pathogen-specific applications?

Q. Advanced

  • Anti-TB optimization : Introduce lipophilic groups (e.g., CF₃, pentyloxy) to enhance mycobacterial membrane penetration. Compound 48 (MIC = 0.5 μg/mL vs. M. tuberculosis) uses a trifluoromethoxy-phenethyl side chain .
  • Antifungal design : Incorporate thioacetamide moieties (e.g., α-(5,7-dimethyltriazolo[1,5-a]pyrimidine-2-thio)acetamides) to target Rhizoctonia solani (EC₅₀ = 10 ppm) .

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